molecular formula C28H26FN5O3S B2862133 N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide CAS No. 394214-86-9

N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide

Cat. No.: B2862133
CAS No.: 394214-86-9
M. Wt: 531.61
InChI Key: DKIJRCVTGABNPR-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a sulfanyl-linked 2-oxo-2-(tetrahydroquinolin-1-yl)ethyl moiety at position 3. The methyl group at position 3 is further functionalized with a 2-phenoxyacetamide group. This compound belongs to a class of S-alkylated 1,2,4-triazole derivatives, which are frequently explored for their bioactivity, including kinase inhibition, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN5O3S/c29-21-12-14-22(15-13-21)34-25(17-30-26(35)18-37-23-9-2-1-3-10-23)31-32-28(34)38-19-27(36)33-16-6-8-20-7-4-5-11-24(20)33/h1-5,7,9-15H,6,8,16-19H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIJRCVTGABNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the attachment of the phenoxyacetamide group.

    Quinoline Derivative Synthesis: The quinoline derivative can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with aniline in the presence of a base.

    Triazole Formation: The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

    Final Coupling: The final step involves coupling the triazole-quinoline intermediate with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and triazole moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The quinoline and triazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Table 1. Structural Comparison of Select 1,2,4-Triazole Derivatives

Compound ID R4 (Triazole) Sulfanyl Substituent Acetamide Substituent Molecular Weight
Target Compound 4-Fluorophenyl 2-Oxo-2-(tetrahydroquinolin-1-yl)ethyl 2-Phenoxy ~529.6 g/mol
539808-36-1 4-Methoxyphenyl Phenoxymethyl 2-Ethoxyphenyl ~508.5 g/mol
561295-12-3 Ethyl Thiophen-2-yl 4-Fluorophenyl ~406.5 g/mol
573931-40-5 Ethyl Furan-2-yl 2,4-Difluorophenyl ~408.4 g/mol
790290-24-3 Cyclopropyl - 2,4-Dichlorophenyl ~400.3 g/mol

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl and tetrahydroquinoline groups contribute to higher logP values compared to derivatives with polar substituents (e.g., methoxy or pyridinyl).
  • Solubility: The phenoxyacetamide group enhances aqueous solubility relative to purely aromatic acetamides (e.g., 790290-24-3) .

Bioactivity and Mechanism of Action

While explicit bioactivity data for the target compound is unavailable in the provided evidence, structurally related compounds exhibit:

  • Anti-inflammatory Effects : Derivatives like 573931-40-5 (furan-2-yl substituent) demonstrate anti-exudative activity, comparable to diclofenac sodium, implying shared mechanisms such as COX-2 inhibition .
  • Antimicrobial Activity : Thiophen-2-yl and chlorophenyl analogs (561295-12-3 , 477332-63-1 ) exhibit broad-spectrum antimicrobial effects, likely due to membrane disruption or enzyme inhibition .

Computational and Experimental Insights

  • Docking Studies: Chemical Space Docking () predicts strong binding affinity for ROCK1 kinase, driven by the tetrahydroquinoline group’s planar aromatic system and hydrogen-bonding capacity .

Biological Activity

N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, particularly focusing on its antitumor properties and interactions with various biological targets.

Synthesis

The synthesis of this compound involves multiple steps which typically include:

  • Formation of the triazole ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the phenoxyacetamide moiety : This step often requires the use of coupling agents to facilitate the attachment of the phenoxy group.
  • Fluorination : The introduction of the fluorophenyl group can be performed using electrophilic aromatic substitution techniques.

Antitumor Activity

Recent studies have focused on evaluating the antitumor activity of this compound against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that derivatives containing the tetrahydroquinoline moiety exhibit significant cytotoxicity against cancer cell lines such as H460 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer). The most promising derivatives showed IC50 values in the nanomolar range, indicating potent activity comparable to established chemotherapeutics like foretinib .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit c-Met kinase activity, which is crucial in many cancers for cell proliferation and survival .
  • Induction of Apoptosis : Studies suggest that treatment with this compound may lead to increased apoptosis in tumor cells through activation of caspase pathways.
  • Impact on Cell Cycle : Flow cytometry analyses reveal that treated cells exhibit cell cycle arrest at specific phases (e.g., G0/G1 phase), which contributes to reduced proliferation rates .

Case Study 1: Antitumor Efficacy

In a study published in Archives of Pharmacology, a series of compounds similar to this compound were synthesized and screened for antitumor activity. Compounds demonstrated selective toxicity towards HT-29 and MKN-45 cell lines with IC50 values ranging from 0.01 to 0.53 µM .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of this compound with various targets including c-Met and other kinases. The results indicated strong binding interactions supported by hydrogen bonding and hydrophobic interactions .

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